molecular formula C3HF3N2O2 B1418250 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol CAS No. 1338494-62-4

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol

Cat. No. B1418250
M. Wt: 154.05 g/mol
InChI Key: GEOZESGQFAKZTI-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are commonly used in pharmaceuticals, agrochemicals, and materials due to their unique properties . The oxadiazole ring is a versatile heterocyclic moiety that appears in numerous compounds with diverse biological activities.

Scientific Research Applications

Synthesis and Photochemistry

  • Photochemical Synthesis : The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles leads to the synthesis of 5-perfluoroalkyl-1,3,4-oxadiazoles and 5-perfluoroalkyl-1,2,4-triazoles, offering a route to synthesize target fluorinated structures (Pace et al., 2004).

Energetic Materials and Propulsion

  • Energetic Material Synthesis : Synthesis of bi-oxadiazole derivatives featuring the trifluoromethyl group evaluates their suitability as energetic materials for explosive and propulsive applications (Kettner et al., 2015).

Organic Synthesis and Structural Analysis

  • Organic Compound Synthesis : 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol is used in the synthesis of various difluoromethylenated oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).
  • Synthesis of Triazoles : An improved synthesis method for perfluoroalkyl substituted 1,3,4-oxadiazoles as precursors to corresponding 1,2,4-triazoles has been developed, useful in organic chemistry (Grünebaum et al., 2016).

Optoelectronics and Light-Emitting Materials

  • Optoelectronic Applications : 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol derivatives have potential applications as light-emitters in optoelectronic devices, as shown in the synthesis of 5-Pentafluorophenyl-1,2,4-oxadiazoles (Buscemi et al., 2006).

Liquid Crystalline Materials

  • Liquid Crystalline Monomers : Some synthesized 3,5-disubstituted 1,2,4-oxadiazoles exhibit smectic or nematic phases, indicating their potential application as liquid crystalline monomers (Jian et al., 2014).

properties

IUPAC Name

3-(trifluoromethyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-2(9)10-8-1/h(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOZESGQFAKZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NOC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254299
Record name 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol

CAS RN

1338494-62-4
Record name 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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